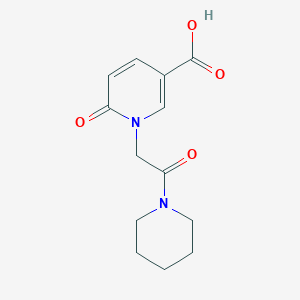
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
描述
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a piperidine moiety, and carboxylic acid functionality. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo groups and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.
科学研究应用
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
Dihydropyridine Derivatives: Compounds like nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its combined structural features of dihydropyridine and piperidine moieties, along with the presence of oxo and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for research and development.
属性
IUPAC Name |
6-oxo-1-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-11-5-4-10(13(18)19)8-15(11)9-12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDHYRPIUPRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)
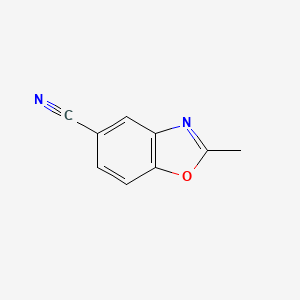

![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)
![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
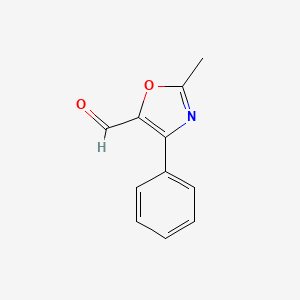
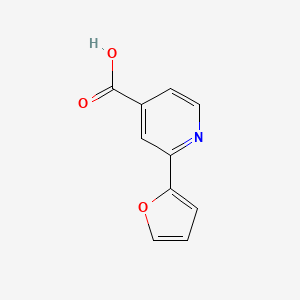
![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)
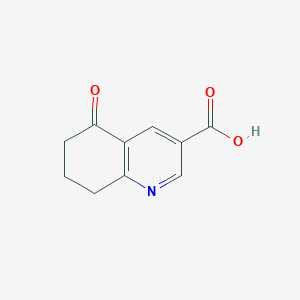



![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
